molecular formula C14H16O3S B12544805 Butan-2-yl naphthalene-1-sulfonate CAS No. 143409-29-4

Butan-2-yl naphthalene-1-sulfonate

Cat. No.: B12544805
CAS No.: 143409-29-4
M. Wt: 264.34 g/mol
InChI Key: HBWOPOTVWONPEO-UHFFFAOYSA-N
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Description

Butan-2-yl naphthalene-1-sulfonate is an ester derivative of naphthalene-1-sulfonic acid, where the sulfonic acid group is esterified with butan-2-ol. This compound belongs to the class of sulfonate esters, which are characterized by their stability and utility in organic synthesis, surfactants, and specialty chemical applications.

Properties

CAS No.

143409-29-4

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

butan-2-yl naphthalene-1-sulfonate

InChI

InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3

InChI Key

HBWOPOTVWONPEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Alkylation of Naphthalene

Mechanism :

  • Protonation of butan-2-ol : Sulfuric acid protonates the alcohol, forming a carbocation intermediate.
  • Electrophilic substitution : The carbocation reacts with naphthalene at the 1-position, yielding 1-(butan-2-yl)naphthalene.
  • Dehydration : Excess sulfuric acid facilitates dehydration to form the alkylated product.

Reaction Conditions :

Parameter Optimal Range Source
Temperature 80–90°C (secondary alcohols)
Molar Ratio (Naphthalene:Butan-2-ol) 1:1.1–1.2
Catalyst H₂SO₄ (concentrated)

Challenges :

  • Byproduct formation : Excess acid may lead to sulfonated intermediates, reducing alkylation efficiency.
  • Temperature control : Below 80°C, naphthalene remains solid, slowing reaction kinetics.

Sulfonation of Alkyl Naphthalene

Mechanism :

  • Sulfo group addition : Sulfur trioxide (SO₃) attacks the alkylated naphthalene at the 1-position, forming a sulfonic acid intermediate.
  • Neutralization : The acid is treated with NaOH to yield the sodium salt (butan-2-yl naphthalene-1-sulfonate).

Reaction Conditions :

Parameter Optimal Range Source
Temperature 85–95°C (post-phase separation)
Sulfonation Agent Oleum (20–30% SO₃)
Neutralization Agent NaOH (aqueous)

Key Innovations :

  • Phase separation : Separation of the aqueous acid phase after alkylation reduces unreacted SO₃, improving yield.
  • Multi-step sulfonation : Incremental SO₃ addition minimizes exotherms and byproducts.

Industrial-Scale Process Optimization

Process Flow Diagram

  • Alkylation :
    • Naphthalene (melted at 80°C) reacts with butan-2-ol in H₂SO₄.
    • Reaction mixture agitated to prevent hotspots.
  • Phase Separation :
    • Aqueous acid phase (rich in H₂SO₄) is separated and discarded.
  • Sulfonation :
    • Remaining organic phase treated with oleum in controlled increments.
  • Neutralization :
    • Product dissolved in water and neutralized with NaOH to pH 7–8.

Yield and Purity :

Metric Industrial Target Source
Surfactant solids >44% w/w
Free oil (unreacted naphthalene) <5%
Sodium sulfate <5%

Alternative Methods and Variations

One-Pot vs. Two-Step Processes

Approach Advantages Limitations Source
One-step (Alkylation + Sulfonation) Simplicity Poor control over alkylation selectivity
Two-step (Alkylation → Sulfonation) Higher purity Longer reaction time

Catalyst-Free Alkylation

  • Solvent-free conditions : Naphthalene and butan-2-ol react under high-temperature (>100°C) conditions without acid catalysts.
  • Limitations : Lower yields (<30%) due to side reactions.

Critical Challenges and Solutions

Byproduct Management

Byproduct Formation Pathway Mitigation Strategy Source
Sulfated naphthalene Premature sulfonation Phase separation of excess acid
Olefin formation Dehydration of butan-2-ol Maintaining H₂SO₄ >8 ppm
Colored impurities Thermal degradation Temperature <95°C

Analytical Characterization

Key Techniques :

Method Purpose Source
HPLC Quantify free oil and surfactant solids
ICP-MS Measure sodium sulfate content
NMR Confirm sulfonate position (1-naphthalene)

Example Data :

Sample Free Oil (%) Surfactant Solids (%) Sodium Sulfate (%)
Industrial Batch 3.2 45.1 4.8

Chemical Reactions Analysis

Types of Reactions: Butan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalene compounds .

Scientific Research Applications

Surfactant Production

1. Agricultural Surfactants
Butan-2-yl naphthalene-1-sulfonate is primarily utilized as a surfactant in agricultural formulations. It enhances the effectiveness of pesticides and herbicides by improving their wetting, spreading, and penetration properties on plant surfaces. The compound is synthesized through a reaction involving naphthalene and butanol with sulfuric acid, resulting in a product that is effective in reducing surface tension in aqueous solutions .

2. Industrial Applications
In addition to agricultural use, this compound serves as a surfactant in various industrial processes. It is employed in the formulation of cleaning agents, where it aids in the emulsification and dispersion of dirt and grease. Its ability to stabilize emulsions makes it valuable in the production of paints, coatings, and inks .

Biological Activities

1. Antimicrobial Properties
Recent studies suggest that sulfonated compounds like this compound may exhibit antimicrobial activities. Research indicates that similar naphthalene derivatives possess antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents .

2. Environmental Impact Studies
The environmental implications of this compound have been investigated due to its persistence and potential toxicity in aquatic environments. As a non-biodegradable compound, it raises concerns about bioaccumulation and ecological effects on aquatic life . Studies have shown that its presence can lead to adverse effects on fish populations, prompting further research into its environmental safety and regulatory measures .

Case Studies

Study Focus Findings
Leyva et al. (2017)Synthesis of derivativesDemonstrated high yields of biologically active compounds from naphthoquinone derivatives .
Razaque et al. (2022)Antimicrobial effectsIdentified potential antibacterial activity of sulfonated compounds similar to this compound .
Micheletti et al. (2022)Environmental toxicityHighlighted the toxic effects of naphthalene sulfonates on aquatic organisms, emphasizing the need for regulatory oversight .

Mechanism of Action

The mechanism of action of butan-2-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

The following analysis compares butan-2-yl naphthalene-1-sulfonate with structurally or functionally related compounds, including sulfonic acids, sulfonyl chlorides, and other esters.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C₁₄H₁₆O₃S 264.34 g/mol Sulfonate ester, naphthalene Likely surfactant or synthetic intermediate (inferred)
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 g/mol Sulfonyl chloride, naphthalene Reactive intermediate for sulfonamide synthesis
1,3,6-Naphthalenetrisulfonic acid sodium salt hydrate C₁₀H₈O₉S₃·nNa·nH₂O ~500 g/mol (approx.) Trisulfonic acid salt, naphthalene Water-soluble dye intermediate or dispersant
(2R)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5) C₁₆H₃₀O₂ 254.41 g/mol Ester, chiral center Lepidopteran sex pheromone (Zygaenidae family)
Key Observations:
  • Reactivity : Unlike sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride), sulfonate esters like this compound are less reactive toward nucleophiles, making them more stable for storage and handling .
  • Biological Activity : Chiral esters such as EFETOV-S-5 demonstrate stereospecific biological activity (e.g., as insect pheromones), suggesting that the stereochemistry of the butan-2-yl group in sulfonates could similarly influence functionality .
  • Solubility : Sulfonic acid salts (e.g., 1,3,6-naphthalenetrisulfonic acid sodium salt) exhibit high water solubility due to ionic character, whereas sulfonate esters are typically lipophilic .

Biological Activity

Butan-2-yl naphthalene-1-sulfonate (BNAS) is a sulfonated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of BNAS, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring system substituted with a butan-2-yl group and a sulfonate moiety. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of BNAS is primarily attributed to its ability to interact with various molecular targets within cells:

  • Protein Interaction : The sulfonate group can form ionic bonds with positively charged residues in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects, including antimicrobial and anticancer activities.
  • Reactive Oxygen Species (ROS) Generation : BNAS has been shown to induce oxidative stress in target cells, leading to increased ROS production. This mechanism is critical in mediating apoptosis in cancer cells .

Antimicrobial Activity

BNAS exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains:

  • Bacterial Inhibition : BNAS has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.
  • Fungal Activity : Research indicates that BNAS can inhibit the growth of pathogenic fungi such as Candida albicans. The compound induces apoptosis in fungal cells by increasing mitochondrial membrane permeability and ROS levels .

Anticancer Activity

The anticancer potential of BNAS has been explored in various studies:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that BNAS can induce cell cycle arrest and apoptosis. For instance, treatment with BNAS resulted in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Mechanistic Insights : Molecular docking studies have suggested that BNAS can bind to key proteins involved in cell proliferation and survival pathways, thereby inhibiting tumor growth .

Comparative Analysis

To better understand the uniqueness of BNAS, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateROS generation; protein inhibition
Naphthalene-2-sulfonic acidModerateLowMembrane disruption
Sodium sulfinatesLowVariableVaries by specific sulfinates

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of BNAS against Candida albicans. Results indicated that BNAS treatment led to significant reductions in fungal viability, correlating with increased ROS levels and apoptosis markers .
  • Cancer Cell Studies : In another investigation, BNAS was tested on human breast cancer cell lines. The findings revealed that BNAS induced G2/M phase arrest and promoted apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What steps are critical in scaling up laboratory synthesis for large-scale applications?

  • Methodological Answer : Optimize solvent recovery (e.g., benzene via rotary evaporation) and replace hazardous reagents (e.g., thionyl chloride) with greener alternatives. Process analytical technology (PAT) ensures real-time monitoring of reaction progress and enantiomeric excess .

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